molecular formula C9H21ClSn B1584580 TRI-N-PROPYLTIN CHLORIDE CAS No. 2279-76-7

TRI-N-PROPYLTIN CHLORIDE

Cat. No.: B1584580
CAS No.: 2279-76-7
M. Wt: 283.42 g/mol
InChI Key: FVFLIQMADUVDSP-UHFFFAOYSA-M
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Description

TRI-N-PROPYLTIN CHLORIDE, also known as chlorotripropyltin or chlorotripropylstannane, is an organotin compound with the chemical formula (CH₃CH₂CH₂)₃SnCl. It is a colorless liquid that is soluble in organic solvents and slightly soluble in methanol. This compound is primarily used in chemical research and as a pharmaceutical intermediate .

Mechanism of Action

Target of Action

Tripropyltin chloride, also known as TRI-N-PROPYLTIN CHLORIDE, is a compound used in synthesis The primary targets of Tripropyltin chloride are not explicitly mentioned in the available resources

Mode of Action

It is known that the compound can interact with various biological systems, potentially affecting their function . More research is needed to fully understand the interaction of Tripropyltin chloride with its targets and the resulting changes.

Biochemical Pathways

Tripropyltin chloride can affect various functional reactions in organisms like E. coli . It has been observed to inhibit respiration and protein, DNA, and RNA syntheses . .

Result of Action

The molecular and cellular effects of Tripropyltin chloride’s action are not fully understood. It has been observed to inhibit certain functional reactions in organisms like E. coli, including respiration and the synthesis of proteins, DNA, and RNA . .

Action Environment

It is known that the compound is toxic if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life with long-lasting effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions: TRI-N-PROPYLTIN CHLORIDE can be synthesized through the reaction of tripropyltin hydride with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the complete conversion of the hydride to the chloride form. The general reaction is as follows:

(CH3CH2CH2)3SnH+Cl2(CH3CH2CH2)3SnCl+HCl(CH₃CH₂CH₂)₃SnH + Cl₂ → (CH₃CH₂CH₂)₃SnCl + HCl (CH3​CH2​CH2​)3​SnH+Cl2​→(CH3​CH2​CH2​)3​SnCl+HCl

Industrial Production Methods: In industrial settings, tripropyltin chloride is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: TRI-N-PROPYLTIN CHLORIDE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tripropyltin oxide.

    Reduction: It can be reduced to tripropyltin hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium alkoxides or amines are commonly used.

Major Products:

Scientific Research Applications

TRI-N-PROPYLTIN CHLORIDE has a wide range of applications in scientific research:

Comparison with Similar Compounds

TRI-N-PROPYLTIN CHLORIDE is unique among organotin compounds due to its specific chemical structure and reactivity. Similar compounds include:

    Tributyltin chloride: Known for its use as an antifouling agent and its endocrine-disrupting effects.

    Triphenyltin chloride: Used as a pesticide and in the production of polymers.

    Trimethyltin chloride: Studied for its neurotoxic effects.

Compared to these compounds, tripropyltin chloride is less commonly used but offers unique reactivity and applications in research and industry .

Properties

IUPAC Name

chloro(tripropyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7.ClH.Sn/c3*1-3-2;;/h3*1,3H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFLIQMADUVDSP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Sn](CCC)(CCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177327
Record name Tripropyltin chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2279-76-7
Record name Tripropyltin chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2279-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripropyltin chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002279767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tripropyltin chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tripropyltin chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIPROPYLTIN CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IQ49G05U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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